molecular formula C7H11N3O B7791113 2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one

2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one

Cat. No.: B7791113
M. Wt: 153.18 g/mol
InChI Key: OWHWLTIBGSRUMZ-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one is a chemical entity with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties.

Scientific Research Applications

2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one include those with comparable structures and functional groups. These compounds may share some properties but can also exhibit unique characteristics due to slight differences in their molecular makeup.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and molecular geometry

Properties

IUPAC Name

2-amino-6-ethyl-5-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4(2)6(11)10-7(8)9-5/h3H2,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHWLTIBGSRUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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